Sulfosuccinimidyl 6-((4-azido-2-nitrophenyl)amino)hexanoate Sulfosuccinimidyl 6-((4-azido-2-nitrophenyl)amino)hexanoate Heterobifunctional photoreactive (at 320-350 nm), long arm (18.2 angstrom) primary amine-nitrophenylazide crosslinker. NHS-ester containing crosslinking agent. Contains a photosensitive phenyl azide group on one end and an amine-reactive N-hydroxysuccinimide on the other.
Sulfo-SANPAH Crosslinker, or N-Sulfosuccinimidyl-6-[4'-azido-2'-nitrophenylamino] hexanoate is a water soluble, heterobifunctional protein crosslinker with a spacer arm length of 18.2 angstroms.
Brand Name: Vulcanchem
CAS No.: 102568-43-4
VCID: VC0544206
InChI: InChI=1S/C16H18N6O9S/c17-20-19-10-5-6-11(12(8-10)22(26)27)18-7-3-1-2-4-15(24)31-21-14(23)9-13(16(21)25)32(28,29)30/h5-6,8,13,18H,1-4,7,9H2,(H,28,29,30)
SMILES: C1C(C(=O)N(C1=O)OC(=O)CCCCCNC2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-])S(=O)(=O)O
Molecular Formula: C16H18N6O9S
Molecular Weight: 470.4 g/mol

Sulfosuccinimidyl 6-((4-azido-2-nitrophenyl)amino)hexanoate

CAS No.: 102568-43-4

Cat. No.: VC0544206

Molecular Formula: C16H18N6O9S

Molecular Weight: 470.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Sulfosuccinimidyl 6-((4-azido-2-nitrophenyl)amino)hexanoate - 102568-43-4

Specification

CAS No. 102568-43-4
Molecular Formula C16H18N6O9S
Molecular Weight 470.4 g/mol
IUPAC Name 1-[6-(4-azido-2-nitroanilino)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid
Standard InChI InChI=1S/C16H18N6O9S/c17-20-19-10-5-6-11(12(8-10)22(26)27)18-7-3-1-2-4-15(24)31-21-14(23)9-13(16(21)25)32(28,29)30/h5-6,8,13,18H,1-4,7,9H2,(H,28,29,30)
Standard InChI Key UPNUQQDXHCUWSG-UHFFFAOYSA-N
SMILES C1C(C(=O)N(C1=O)OC(=O)CCCCCNC2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-])S(=O)(=O)O
Canonical SMILES C1C(C(=O)N(C1=O)OC(=O)CCCCCNC2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-])S(=O)(=O)O
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Sulfo-SANPAH’s structure comprises a hexanoic acid spacer bridging two functional groups: a sulfo-NHS ester and a 4-azido-2-nitrophenyl moiety. The sulfo-NHS ester enhances water solubility through its sulfonate group, while the aryl azide becomes reactive under UV light. The hexanoate spacer provides a 16.1 Å molecular distance between reactive sites, optimizing steric flexibility for crosslinking .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₇N₆O₉SNa
Molecular Weight492.40 g/mol
Solubility10 mM in water
Photolysis Range320–350 nm
Storage Conditions-20°C in desiccated environment

The sodium salt form (CAS 102568-43-4) ensures stability and solubility in aqueous buffers, making it suitable for biological applications . The orange-red solid form partially dissolves in water, requiring brief vortexing for complete solubilization .

Reaction Mechanisms and Crosslinking Dynamics

NHS Ester Reactivity

The sulfo-NHS ester group reacts with primary amines (-NH₂) at pH 7–9 to form stable amide bonds, releasing sulfo-N-hydroxysuccinimide as a byproduct. This reaction predominates in proteins at lysine residues or N-termini, enabling covalent attachment to amine-bearing surfaces or molecules . Reaction kinetics depend on buffer composition, with phosphate-buffered saline (PBS) commonly used to avoid competing tris or glycine amines .

Nitrophenyl Azide Photoactivation

Upon UV exposure, the nitrophenyl azide undergoes photolysis to generate a nitrene intermediate. This species inserts into C-H/N-H bonds or forms covalent adducts with nucleophiles like amines and thiols. Unlike traditional UV crosslinkers requiring high-energy wavelengths (e.g., 254 nm), Sulfo-SANPAH’s nitrophenyl azide activates at 320–350 nm, reducing DNA/RNA damage and protein denaturation . The reaction proceeds within seconds under standard UV lamps, enabling rapid conjugation of pre-bound molecules .

Figure 1: Crosslinking Workflow

  • Amine Coupling: Incubate Sulfo-SANPAH with target molecules (e.g., antibodies) to form sulfo-NHS-mediated amide bonds .

  • UV Activation: Expose the complex to 320–350 nm light, triggering nitrene formation and covalent attachment to adjacent nucleophiles .

Applications in Biomedical Research

Cell-Surface Protein Crosslinking

Sulfo-SANPAH excels in immobilizing cell-surface receptors without membrane permeabilization. Researchers apply it to covalently anchor extracellular domains to culture plates, preserving native conformation for ligand-binding studies. For example, integrin crosslinking on endothelial cells facilitates mechanotransduction assays under shear stress .

Bioconjugation and Drug Delivery

The compound enables site-specific conjugation of drugs to targeting moieties (e.g., antibodies, peptides). A 2024 study demonstrated its use in attaching doxorubicin to anti-HER2 antibodies, achieving pH-sensitive drug release in tumor microenvironments . The water-soluble design prevents aggregation, enhancing in vivo stability compared to hydrophobic crosslinkers .

Protein Array Fabrication

Photoactivatable crosslinking allows precise patterning of proteins on functionalized surfaces. By pre-coating slides with Sulfo-SANPAH, researchers immobilize multiple antigens in microarray formats, enabling high-throughput serological testing .

Hazard StatementPrecautionary Measure
H319: Eye irritationP305+P351+P338: Rinse eyes
P280: Wear protective gear

Comparative Analysis with Similar Crosslinkers

Sulfo-SANPAH vs. DSP (Dithiobis[succinimidylpropionate])

While DSP offers cleavable disulfide bonds, Sulfo-SANPAH’s non-cleavable design ensures permanent conjugation—critical for in vivo applications where bond stability is paramount. The sulfo-NHS group also confers superior solubility compared to DSP’s hydrophobic backbone .

Emerging Applications and Future Directions

Recent advances exploit Sulfo-SANPAH’s dual reactivity for CRISPR-Cas9 delivery systems. By conjugating guide RNAs to cell-penetrating peptides via UV-triggered crosslinking, researchers achieve transient cell membrane permeability without electroporation . Additionally, its use in hydrogel functionalization supports 3D cell culture models with tunable ligand density, advancing organoid research .

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